Enhanced M4 Potency and Selectivity Compared to Clinical Reference Xanomeline
M1/M2/M4 muscarinic agonist 1 (Compound 42) demonstrates significantly higher potency at the therapeutically relevant M4 receptor and a far superior selectivity window against the side-effect-associated M2 receptor when compared to the clinical-stage agonist xanomeline [1]. Its M4 EC50 is 6.5 nM, which is 8-fold more potent than xanomeline's M4 EC50 of 52 nM [1][2]. Crucially, while xanomeline is a potent agonist at M2 (EC50 = 92.5 nM), Compound 42 exhibits weak partial agonist activity at this subtype, with an EC50 of 210 nM, resulting in a >32-fold functional selectivity window for M4 over M2 compared to xanomeline's mere 1.8-fold window [1][2].
| Evidence Dimension | M4 Receptor Potency and M2 Selectivity Window |
|---|---|
| Target Compound Data | M4 EC50 = 6.5 nM; M2 EC50 = 210 nM; M4/M2 EC50 ratio = ~32 |
| Comparator Or Baseline | Xanomeline: M4 EC50 = 52 nM; M2 EC50 = 92.5 nM; M4/M2 EC50 ratio = ~1.8 |
| Quantified Difference | M4 potency is 8-fold higher for Compound 42; M4/M2 selectivity window is >17-fold larger for Compound 42 |
| Conditions | Functional activity measured in cAMP or calcium mobilization assays using cell lines expressing human mAChR subtypes [1][2] |
Why This Matters
This superior M4 potency and M2 selectivity profile positions M1/M2/M4 muscarinic agonist 1 as a more precise tool for studying M4-mediated antipsychotic efficacy with a potentially reduced risk of peripheral cholinergic side effects compared to xanomeline.
- [1] Thomson, C. G.; Boss, K.; Calhoun, A.; et al. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Med. Chem. Lett. 2023, 14 (12), 1692-1699. DOI: 10.1021/acsmedchemlett.3c00331 View Source
- [2] Adooq Bioscience. Xanomeline oxalate Datasheet. Product No. A13685. View Source
